3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine
Description
Structurally, it features a 3-(2-chlorophenyl) group, a 2-(trifluoromethyl) substituent, a 5-methyl group, and a 7-amine linked to a 2-(dimethylamino)ethyl side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylaminoethyl moiety may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5/c1-11-10-14(23-8-9-26(2)3)27-17(24-11)15(16(25-27)18(20,21)22)12-6-4-5-7-13(12)19/h4-7,10,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADNMKBBOHYCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C(F)(F)F)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles are condensed with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Cross-Coupling Reactions: Site-selective cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling, are employed to introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.
Cross-Coupling Reactions: These reactions are used to form carbon-carbon bonds, often employing palladium catalysts and various ligands.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Recent studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, particularly for combating Mycobacterium tuberculosis (M.tb). The compound has been synthesized alongside a library of related compounds, revealing significant insights into their SAR. Notably, derivatives with specific substitutions at the 3 and 5 positions exhibit varying degrees of potency against M.tb growth, highlighting the importance of structural modifications in enhancing biological activity .
Key Findings from SAR Studies:
- Substituents at Positions 3 and 5 : Compounds with a 3-(4-fluoro)phenyl group demonstrated enhanced activity against M.tb, suggesting that electron-withdrawing groups can improve efficacy.
- Diverse Functional Groups : The introduction of various alkyl and aryl groups at the 5 position has been shown to impact both potency and selectivity .
Biological Activities
The compound has demonstrated a range of biological activities:
- Antitubercular Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of M.tb ATP synthase, making them promising candidates for tuberculosis therapy .
- Anticancer Potential : The incorporation of trifluoromethyl groups in heterocycles like pyrazolo[1,5-a]pyrimidines has been linked to improved pharmacological properties, including enhanced potency against various cancer cell lines .
- Other Biological Activities : Reports indicate that related compounds exhibit antibacterial and anti-inflammatory properties, broadening their therapeutic potential .
Case Study 1: Antitubercular Activity
In a study investigating new pyrazolo[1,5-a]pyrimidines, a series of compounds were synthesized and evaluated for their ability to inhibit M.tb growth. Among these, several derivatives showed IC50 values in the low micromolar range. The most effective compounds were characterized by specific substitutions that optimized their interaction with the target enzyme .
Case Study 2: Anticancer Activity
Research on pyrazolo[1,5-a]pyrimidines has also highlighted their potential as anticancer agents. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. This selectivity is attributed to the structural features that facilitate targeted action against cancerous cells .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities .
Comparison with Similar Compounds
Core Modifications
Pyrazolo[1,5-a]pyrimidine derivatives vary in substituents at positions 3, 5, and 5. Key comparisons include:
Key Observations :
- 3-Substituent : The 4-fluorophenyl group (e.g., compound 47) is associated with superior antimycobacterial activity (MIC = 0.03–0.06 μM) compared to 4-chlorophenyl analogs . However, the target compound’s 2-chlorophenyl substitution may alter binding affinity due to steric and electronic differences.
- 2-Trifluoromethyl Group : Unique to the target compound, this substituent likely enhances metabolic stability compared to methyl or ethyl groups in analogs (e.g., compound 47: 2-unsubstituted) .
- 7-Amine Side Chain: The 2-(dimethylamino)ethyl group may improve solubility relative to morpholinylpropyl (compound 8) or pyridinylmethyl (compound 47) substituents .
Triazolopyrimidine Analogs
Triazolo[1,5-a]pyrimidines (e.g., compounds 92–99 in ) share structural similarities but differ in core heterocycle. For example:
- N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (94): Exhibits moderate activity (MIC ~1–10 μM) against M. tuberculosis . The dimethylaminomethyl group mirrors the target compound’s dimethylaminoethyl side chain, suggesting analogous roles in enhancing cellular uptake .
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with 4-fluorophenyl (e.g., compound 47) and 5-phenyl groups show the highest potency (MIC <0.1 μM) against M. tuberculosis . The target compound’s 2-chlorophenyl group may reduce activity due to suboptimal steric positioning, though this could be offset by the trifluoromethyl group’s electron-withdrawing effects .
Metabolic Stability and Toxicity
Compounds with pyridinylmethyl or dimethylaminoethyl side chains (e.g., compound 47 and the target) exhibit low hERG inhibition (IC50 >10 μM) and moderate microsomal stability (t1/2 = 30–60 min in mouse liver microsomes) . The trifluoromethyl group in the target compound may further prolong metabolic half-life compared to non-halogenated analogs .
Biological Activity
The compound 3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a member of the pyrazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazolo-pyrimidine core with substituents that may influence its biological activity.
Research indicates that compounds within the pyrazolo-pyrimidine class often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazolo-pyrimidines act as inhibitors of key enzymes involved in cancer proliferation and inflammation. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Receptor Modulation : Some derivatives have been identified as antagonists at orexin receptors, which are implicated in sleep regulation and metabolic processes .
Anticancer Activity
Studies have shown that similar compounds demonstrate significant anticancer properties. For example, a derivative with a related structure exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects . The mechanism often involves the induction of apoptosis and modulation of cell cycle progression through the inhibition of specific kinases.
Anti-inflammatory Effects
Pyrazolo-pyrimidines have also been studied for their anti-inflammatory properties. In vitro assays have demonstrated that certain analogs can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation .
Case Studies
- In Vitro Studies : A study involving a related pyrazolo-pyrimidine compound revealed its ability to inhibit cell proliferation in several cancer cell lines (A549, MCF-7, HCT-116) with IC50 values ranging from 1.48 to 5.33 μM. The compound was shown to induce apoptosis by downregulating Bcl-2 and upregulating Bax expression .
- In Vivo Studies : Another investigation assessed the anti-inflammatory effects of a pyrazolo derivative in LPS-injected mice models. Results indicated a significant reduction in microglial activation and astrocyte proliferation, suggesting potential therapeutic applications for neuroinflammatory conditions .
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line/Model |
|---|---|---|
| Anticancer (Compound A) | 1.48 - 5.33 | A549, MCF-7 |
| Anti-inflammatory | 0.283 | LPS-stimulated blood |
| Tubulin Polymerization Inhibition | 0.08 - 12.07 | Various cancer lines |
Q & A
Basic Research: Synthesis Optimization and Reaction Conditions
Q: What methodologies are recommended for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like this compound? A: Synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance intermediate solubility .
- Catalysts: Triethylamine or similar bases improve yields in nucleophilic substitution reactions .
- Temperature Control: Reflux conditions (70–100°C) are critical for cyclization steps to minimize side products .
- Purity Monitoring: Thin-layer chromatography (TLC) and HPLC are essential for tracking reaction progress .
Advanced Research: Pharmacological Target Identification
Q: How can researchers identify and validate biological targets for this compound? A: Target identification often involves:
- Receptor Binding Assays: Competitive binding studies (e.g., adenosine A2A receptor assays with Ki values <1 nM) .
- In Vivo Models: Rodent models (e.g., Parkinson’s disease or depression) assess efficacy. For example, doses of 0.1–1 mg/kg attenuate catalepsy in haloperidol-treated rats .
- Selectivity Profiling: Screen against related receptors (e.g., adenosine A1/A3) to confirm >1,000-fold selectivity .
Advanced Research: Addressing Data Contradictions in Biological Activity
Q: How should researchers reconcile discrepancies in reported biological activities across studies? A: Contradictions may arise from:
- Dosage Variability: Efficacy in depression models (e.g., forced swim test) is dose-dependent, with thresholds at 1 mg/kg .
- Structural Analogues: Subtle substituent changes (e.g., trifluoromethyl vs. methyl groups) alter receptor affinity .
- Experimental Design: Standardize assays (e.g., l-Dopa-induced rotations in Parkinsonian rats) to reduce variability .
Basic Research: Structural Characterization Techniques
Q: What analytical methods are critical for characterizing this compound’s structure? A: Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry: HRMS validates molecular weight (e.g., m/z 363.4 for C₁₈H₂₀F₃N₅) .
- X-ray Crystallography: Resolves bond angles and dihedral distortions in the pyrazolo-pyrimidine core .
Advanced Research: Structure-Activity Relationship (SAR) Analysis
Q: How can SAR studies guide derivative design to enhance potency? A: Key SAR insights include:
- Trifluoromethyl Group: Critical for receptor binding; removal reduces A2A antagonism by >90% .
- Chlorophenyl Position: 2-Chloro substitution (vs. 4-Cl) improves metabolic stability .
- Aminoethyl Side Chain: Modifying dimethylamino groups alters blood-brain barrier penetration .
Table 1: Representative Derivatives and Bioactivity
| Derivative | Substituent Modifications | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 92 | 4-Chlorophenyl, dimethylamino | 31% yield | |
| Compound 94 | 3-Chlorophenyl, methylamino | 56% yield | |
| SCH 412348 | Difluorophenyl, piperazinyl | 0.6 nM (Ki) |
Advanced Research: Stability and Degradation Under Storage
Q: What strategies mitigate degradation during long-term storage? A: Degradation pathways include oxidation and hydrolysis. Recommendations:
- Storage Conditions: -20°C in inert atmospheres (argon) prevents oxidation of dimethylamino groups .
- Lyophilization: Enhances stability of hygroscopic intermediates .
- Degradation Monitoring: Use HPLC-MS to detect impurities (e.g., trifluoromethyl → carboxylic acid conversion) .
Basic Research: Computational Modeling for Binding Affinity Prediction
Q: How can molecular docking inform target prioritization? A: Key steps:
- Ligand Preparation: Optimize protonation states (e.g., dimethylamino group at pH 7.4) .
- Receptor Selection: Use crystallized A2A receptor structures (PDB: 3RFM) for docking .
- Scoring Metrics: Prioritize compounds with ΔG < -10 kcal/mol and hydrogen bonds to Thr88/Glu169 .
Advanced Research: Addressing Off-Target Effects in In Vivo Studies
Q: How can off-target effects be minimized in neurological models? A: Strategies include:
- Dose Titration: Use MTD (maximum tolerated dose) studies to avoid toxicity (e.g., >5 mg/kg causes motor impairment) .
- Pharmacokinetic Profiling: Measure brain-to-plasma ratios (target >0.5) to confirm CNS penetration .
- Behavioral Controls: Include sham-operated animals to isolate compound-specific effects .
Basic Research: Scalability Challenges in Multi-Step Synthesis
Q: What bottlenecks occur when scaling up synthesis, and how are they resolved? A: Common issues:
- Low Yields in Cyclization: Optimize stoichiometry (1:1.2 ratio of amine to chloropyrimidine) .
- Purification Difficulties: Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates .
- Cost of Fluorinated Reagents: Substitute with cheaper aryl boronic acids in Suzuki couplings .
Advanced Research: Mechanistic Insights into Antidepressant-like Effects
Q: What pathways underlie the compound’s efficacy in depression models? A: Proposed mechanisms:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
